molecular formula C7H3F4IO B14062793 1,5-Difluoro-2-difluoromethoxy-4-iodobenzene

1,5-Difluoro-2-difluoromethoxy-4-iodobenzene

Cat. No.: B14062793
M. Wt: 306.00 g/mol
InChI Key: BTVWNSZZAZMFBM-UHFFFAOYSA-N
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Description

1,5-Difluoro-2-difluoromethoxy-4-iodobenzene is an organic compound with the molecular formula C7H3F4IO It is characterized by the presence of fluorine, iodine, and a difluoromethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Difluoro-2-difluoromethoxy-4-iodobenzene typically involves the following steps:

    Starting Materials: The synthesis begins with a suitable benzene derivative that has the required substituents in place.

    Halogenation: The introduction of iodine and fluorine atoms is achieved through halogenation reactions. For example, iodination can be performed using iodine and an oxidizing agent, while fluorination can be achieved using fluorinating agents such as Selectfluor.

    Methoxylation: The difluoromethoxy group is introduced through a methoxylation reaction, often using difluoromethyl ether as the reagent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,5-Difluoro-2-difluoromethoxy-4-iodobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Coupling Reactions: Palladium catalysts are often employed in coupling reactions, with conditions tailored to the specific reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1,5-Difluoro-2-difluoromethoxy-4-iodobenzene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where halogenated compounds have shown efficacy.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,5-Difluoro-2-difluoromethoxy-4-iodobenzene involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for specific targets. The difluoromethoxy group can also influence the compound’s lipophilicity and metabolic stability, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    1,5-Difluoro-2-methoxy-4-iodobenzene: Similar structure but with a methoxy group instead of a difluoromethoxy group.

    1,5-Difluoro-2-difluoromethoxy-4-bromobenzene: Similar structure but with a bromine atom instead of an iodine atom.

    1,5-Difluoro-2-difluoromethoxy-4-chlorobenzene: Similar structure but with a chlorine atom instead of an iodine atom.

Uniqueness

1,5-Difluoro-2-difluoromethoxy-4-iodobenzene is unique due to the combination of fluorine, iodine, and a difluoromethoxy group on the benzene ring. This combination imparts distinct chemical properties, such as high reactivity in substitution reactions and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H3F4IO

Molecular Weight

306.00 g/mol

IUPAC Name

1-(difluoromethoxy)-2,4-difluoro-5-iodobenzene

InChI

InChI=1S/C7H3F4IO/c8-3-1-4(9)6(2-5(3)12)13-7(10)11/h1-2,7H

InChI Key

BTVWNSZZAZMFBM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1I)F)F)OC(F)F

Origin of Product

United States

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